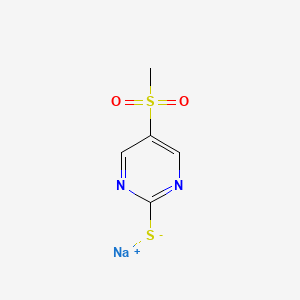
6-Aminoquinoxaline-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Aminoquinoxaline-5-carboxylic acid is a heterocyclic organic compound with the molecular formula C9H7N3O2 It is a derivative of quinoxaline, featuring an amino group at the 6th position and a carboxylic acid group at the 5th position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-aminoquinoxaline-5-carboxylic acid typically involves the following steps:
Nitration: Quinoxaline is nitrated to form 6-nitroquinoxaline.
Reduction: The nitro group is reduced to an amino group using reagents such as hydrazine hydrate or catalytic hydrogenation with palladium on carbon.
Carboxylation: The aminoquinoxaline is then carboxylated to introduce the carboxylic acid group at the 5th position.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs.
Types of Reactions:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group in intermediates can be reduced to an amino group.
Substitution: The amino group can undergo electrophilic substitution reactions, such as acylation or alkylation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or nitric acid.
Reduction: Hydrazine hydrate, palladium on carbon, or hydrogen gas.
Substitution: Acyl chlorides or alkyl halides in the presence of a base.
Major Products:
Oxidation: Nitrosoquinoxaline or nitroquinoxaline.
Reduction: Aminoquinoxaline derivatives.
Substitution: N-acyl or N-alkyl quinoxaline derivatives.
Wissenschaftliche Forschungsanwendungen
6-Aminoquinoxaline-5-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 6-aminoquinoxaline-5-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved can vary, but often include binding to active sites or interfering with substrate binding.
Similar Compounds:
Quinoxaline: The parent compound, lacking the amino and carboxylic acid groups.
6-Nitroquinoxaline: An intermediate in the synthesis of this compound.
Quinoxaline-5-carboxylic acid: Lacks the amino group at the 6th position.
Uniqueness: this compound is unique due to the presence of both an amino group and a carboxylic acid group on the quinoxaline ring. This dual functionality allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields of research.
Eigenschaften
Molekularformel |
C9H7N3O2 |
|---|---|
Molekulargewicht |
189.17 g/mol |
IUPAC-Name |
6-aminoquinoxaline-5-carboxylic acid |
InChI |
InChI=1S/C9H7N3O2/c10-5-1-2-6-8(7(5)9(13)14)12-4-3-11-6/h1-4H,10H2,(H,13,14) |
InChI-Schlüssel |
DMSBVDJUZDBBBU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=NC=CN=C2C(=C1N)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-({1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}methyl)piperazine](/img/no-structure.png)

![tert-butylN-[(2-cyanoethyl)[(pyridin-3-yl)methyl]sulfamoyl]carbamate](/img/structure/B13584211.png)

![2-Cyclopropyloctahydropyrrolo[3,4-c]pyrrole dihydrochloride](/img/structure/B13584220.png)


![4-[3-(trifluoromethoxy)phenyl]-1H-pyrazole](/img/structure/B13584238.png)


